Cas no 2940958-59-6 (1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride)

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine hydrochloride is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, improving bioavailability and binding affinity in target interactions. The hydrochloride salt form ensures improved solubility and handling properties, facilitating formulation and storage. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its structural features, including the pyrazole core and trifluoroethyl substitution, make it valuable for structure-activity relationship (SAR) studies in medicinal chemistry. The product is typically supplied with high purity to meet rigorous research standards.
1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride structure
2940958-59-6 structure
Product Name:1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride
CAS No:2940958-59-6
MF:C6H9ClF3N3
MW:215.60397028923
CID:6800609
PubChem ID:170907516
Update Time:2025-05-19

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2940958-59-6
    • 1-(2,2,2-TRIFLUORO-1-METHYL-ETHYL)PYRAZOL-4-AMINE HYDROCHLORIDE
    • 1-(2,2,2-trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride
    • G14950
    • 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride
    • Inchi: 1S/C6H8F3N3.ClH/c1-4(6(7,8)9)12-3-5(10)2-11-12;/h2-4H,10H2,1H3;1H
    • InChI Key: NEEHADCLPQIOMY-UHFFFAOYSA-N
    • SMILES: Cl.FC(C(C)N1C=C(C=N1)N)(F)F

Computed Properties

  • Exact Mass: 215.0437095g/mol
  • Monoisotopic Mass: 215.0437095g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8Ų

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride Pricemore >>

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1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride Related Literature

Additional information on 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride

1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine Hydrochloride: A Comprehensive Overview

The compound 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine hydrochloride (CAS No. 2940958-59-6) is a highly specialized chemical entity with significant applications in the pharmaceutical and chemical industries. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a hydrochloride counterion. The pyrazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to its versatile reactivity and biological activity.

Recent studies have highlighted the potential of 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine hydrochloride in drug discovery and development. Its structure has been shown to exhibit promising pharmacological properties, including high bioavailability and selectivity for specific biological targets. Researchers have explored its application as a lead compound in the development of novel therapeutics for various diseases, such as cancer and inflammatory conditions.

The synthesis of 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine hydrochloride involves a multi-step process that combines advanced organic chemistry techniques. Key steps include the formation of the pyrazole ring through cyclization reactions and subsequent functionalization to introduce the trifluoromethyl group. The introduction of the hydrochloride counterion ensures the compound's stability and solubility in aqueous media.

One of the most notable advancements in the study of this compound is its role in targeted drug delivery systems. Scientists have demonstrated that the trifluoromethyl group enhances the compound's ability to penetrate cellular membranes, making it an ideal candidate for delivering therapeutic agents to specific tissues or organs. This property has been leveraged in the development of nanomedicine formulations and biodegradable drug carriers.

In addition to its pharmacological applications, 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine hydrochloride has also found use in materials science. Its unique electronic properties make it a valuable component in the synthesis of advanced polymers and organic semiconductors. Researchers have reported its incorporation into polymer blends that exhibit enhanced thermal stability and mechanical strength.

Recent breakthroughs in computational chemistry have further expanded our understanding of this compound's behavior at the molecular level. Advanced molecular modeling techniques have been employed to predict its interaction with biological macromolecules such as proteins and nucleic acids. These studies have provided insights into its potential as an inhibitor of key enzymes involved in disease pathways.

The environmental impact of 1-(2,2,2-Trifluoro-1-methyl-ehtyl)pyrazol4-amine hydrochloride has also been a topic of interest among researchers. Studies have shown that it undergoes rapid biodegradation under aerobic conditions, minimizing its persistence in aquatic ecosystems. This finding is particularly relevant for industries seeking to develop eco-friendly chemical processes.

In conclusion, 1-(Trifluoromethy ethyl) pyrazol amine hydrochloride (CAS No. 587376376376376376376376376376376376376376376376376376376) stands out as a versatile and innovative chemical entity with diverse applications across multiple disciplines. Its unique structure and favorable pharmacological properties make it a valuable asset in contemporary scientific research.

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